

# A Comparative Guide to MTX115325 and Other USP30 Inhibitors for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on **MTX115325**, a clinical-stage USP30 inhibitor, and other emerging alternatives in the same class. The information is intended to offer an objective overview for researchers and professionals in the field of drug development for neurodegenerative diseases, particularly Parkinson's disease.

#### **Introduction to USP30 Inhibition**

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical role in mitochondrial quality control.[1][2] Localized to the outer mitochondrial membrane, USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the removal of damaged mitochondria through a process called mitophagy.[1][2] In neurodegenerative diseases like Parkinson's, impaired mitophagy is implicated in the accumulation of dysfunctional mitochondria and subsequent neuronal cell death.[3] By inhibiting USP30, compounds like MTX115325 aim to enhance the clearance of damaged mitochondria, offering a potential disease-modifying therapeutic strategy.[2][4][5][6]

## **Comparative Analysis of USP30 Inhibitors**

**MTX115325**, developed by Mission Therapeutics, is a potent, selective, and brain-penetrant USP30 inhibitor that has entered Phase 1 clinical trials.[7][8] This guide compares the available preclinical data for **MTX115325** with other published USP30 inhibitors.



**Table 1: In Vitro Potency and Cellular Activity of USP30** 

**Inhibitors** 

| Compound                          | Chemical<br>Class         | Target | IC50 (in<br>vitro) | Cellular<br>EC50<br>(TOM20-Ub) | Key Cellular<br>Effects                                        |
|-----------------------------------|---------------------------|--------|--------------------|--------------------------------|----------------------------------------------------------------|
| MTX115325                         | N-cyano<br>pyrrolidine    | USP30  | 12 nM[9]           | 32 nM[10][9]                   | Increases TOM20 ubiquitination and mitophagy[9] [11]           |
| Compound<br>39                    | Benzosulpho<br>namide     | USP30  | ~20 nM[12]         | Not Reported                   | Enhances mitophagy and pexophagy[1 2][13]                      |
| FT385                             | Not specified             | USP30  | Not Reported       | Not Reported                   | Promotes mitophagy; some off- target effects noted[1]          |
| USP30Inh-1                        | Not specified             | USP30  | 15-30 nM[1]        | Not Reported                   | Good selectivity at 1 µM, off- target effects at 10 µM[1] [14] |
| S3 (15-<br>oxospiramilac<br>tone) | Diterpenoid<br>derivative | USP30  | Not Reported       | Not Reported                   | Induces<br>mitochondrial<br>elongation[1]                      |

**Table 2: Preclinical In Vivo Data for MTX115325** 



| Parameter            | Species                   | Dosing                                           | Key Findings                                                                   |
|----------------------|---------------------------|--------------------------------------------------|--------------------------------------------------------------------------------|
| Oral Bioavailability | Mouse                     | 10 mg/kg (single dose)                           | 98%[9]                                                                         |
| CNS Penetration      | Mouse                     | 10 mg/kg (single<br>dose)                        | Brain partition coefficient (Kpu,u) of ~0.4[9]                                 |
| Efficacy in PD Model | Mouse (AAV-A53T-<br>SNCA) | 15 and 50 mg/kg<br>(twice daily for 10<br>weeks) | Prevents dopaminergic neuron loss and preserves striatal dopamine levels[6][9] |
| Safety               | Mouse                     | Up to 300 mg/kg/day<br>for two weeks             | Well-tolerated with no adverse effects reported[3]                             |

# Signaling Pathway and Experimental Workflow Mechanism of Action: USP30 Inhibition and Mitophagy

USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates how USP30 inhibition by molecules like **MTX115325** can enhance the clearance of damaged mitochondria.





Click to download full resolution via product page

Caption: USP30 inhibition by MTX115325 promotes mitophagy.

## Experimental Workflow: Assessing USP30 Inhibition in a Parkinson's Disease Mouse Model

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a USP30 inhibitor in a preclinical model of Parkinson's disease.





Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of a USP30 inhibitor.

# Experimental Protocols In Vitro USP30 Inhibition Assay (Fluorescence Polarization)

 Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against USP30.



Method: A fluorescence polarization-based assay is used to measure the deubiquitinating activity of recombinant human USP30. A fluorescently labeled ubiquitin substrate is incubated with USP30 in the presence of varying concentrations of the test compound (e.g., MTX115325). The enzymatic reaction is monitored by the change in fluorescence polarization. The IC50 value is calculated from the dose-response curve.

### **Cellular TOM20 Ubiquitination Assay**

- Objective: To measure the ability of a compound to increase the ubiquitination of the USP30 substrate TOM20 in a cellular context.
- Method: A human cell line, such as HeLa or SH-SY5Y, is treated with different concentrations
  of the USP30 inhibitor for a specified duration.[9][11] To enhance the signal, cells may be
  challenged with mitochondrial toxins like antimycin A and oligomycin A.[11] Following
  treatment, cells are lysed, and protein extracts are subjected to Western blotting using
  antibodies against TOM20 and ubiquitin. The ratio of ubiquitinated TOM20 to total TOM20 is
  quantified to determine the EC50 value.

#### **AAV-A53T-SNCA Mouse Model of Parkinson's Disease**

- Objective: To evaluate the neuroprotective effects of a USP30 inhibitor in an in vivo model of α-synucleinopathy.
- Method: An adeno-associated virus (AAV) expressing the human A53T mutant form of α-synuclein (AAV-A53T-SNCA) is unilaterally injected into the substantia nigra of mice.[6] This leads to the progressive loss of dopaminergic neurons and motor deficits, mimicking key features of Parkinson's disease. Following the injection, mice are treated with the test compound (e.g., MTX115325) or vehicle for a defined period.[6] Efficacy is assessed through behavioral tests, immunohistochemical analysis of dopaminergic neuron survival, and measurement of striatal dopamine levels.[5]

#### Conclusion

The available data suggest that **MTX115325** is a potent and selective USP30 inhibitor with promising preclinical efficacy in a mouse model of Parkinson's disease. Its good oral bioavailability and CNS penetration support its ongoing clinical development.[9] While direct comparative studies are limited, other USP30 inhibitors from different chemical classes have



also demonstrated in vitro and cellular activity, validating USP30 as a therapeutic target. Further research and clinical trial data will be crucial to fully elucidate the therapeutic potential of **MTX115325** and other USP30 inhibitors for the treatment of neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. USP30: Structure, Emerging Physiological Role, and Target Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 3. Proof of Concept and Translational Validation of USP30 to Offset Dysfunction in the PRKN Pathway | Parkinson's Disease [michaeljfox.org]
- 4. Mitophagy-promoting Parkinson's drug funded into clinical trials [longevity.technology]
- 5. news-medical.net [news-medical.net]
- 6. USP30 loss or inhibition enhances mitophagy in Parkinson's disease mouse model | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. ubiquitin | MedRAC@UNC [medrac.web.unc.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTX115325 (MTX325) | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson's disease mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. portlandpress.com [portlandpress.com]



To cite this document: BenchChem. [A Comparative Guide to MTX115325 and Other USP30 Inhibitors for Neuroprotection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387795#reproducibility-of-published-data-on-mtx115325]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com